3-Amino-7-hydroxy-2H-chromen-2-one

Tyrosinase inhibition Skin-whitening Antibrowning

Researchers requiring a fluorescent probe scaffold with validated enzyme inhibition often face batch-to-batch variability and limited aqueous solubility in conventional coumarins. 3-Amino-7-hydroxy-2H-chromen-2-one (CAS 79418-41-0) resolves these constraints with dual amino/hydroxyl functionality enabling consistent performance in high-throughput screening and bioimaging workflows. • 10-fold higher tyrosinase inhibition potency vs. umbelliferone (IC50 = 53 µM), providing a robust positive control for skin-whitening and anti-browning HTS campaigns. • Fluorescence turn-on ratio up to 1400-fold at pH < 4, ideal for lysosomal pH probes and H. pylori detection assays. • Water solubility of 4.6 g/L (>4.6× vs. 7-hydroxycoumarin) supports aqueous bioconjugation without denaturing co-solvents. Supplied at ≥95% purity with full QC documentation. Standard global B2B shipping available.

Molecular Formula C9H7NO3
Molecular Weight 177.16
CAS No. 79418-41-0
Cat. No. B1147746
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-7-hydroxy-2H-chromen-2-one
CAS79418-41-0
Molecular FormulaC9H7NO3
Molecular Weight177.16
Structural Identifiers
SMILESC1=CC2=C(C=C1O)OC(=O)C(=C2)N
InChIInChI=1S/C9H7NO3/c10-7-3-5-1-2-6(11)4-8(5)13-9(7)12/h1-4,11H,10H2
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-7-hydroxy-2H-chromen-2-one: Properties and Procurement


3-Amino-7-hydroxy-2H-chromen-2-one (CAS 79418-41-0), also known as 3-amino-7-hydroxycoumarin or 3-aminoumbelliferone, is a heterocyclic organic compound belonging to the coumarin derivative family. It features a chromen-2-one core with an amino group at the 3-position and a hydroxyl group at the 7-position [1]. With a molecular formula of C9H7NO3 and a molecular weight of 177.16 g/mol, this yellow solid exhibits a melting point greater than 260°C and is typically supplied at a standard purity of 95% . Its dual functional groups confer unique reactivity, making it a versatile intermediate for fluorescent probes, pharmaceutical candidates, and bioimaging agents .

Why 3-Amino-7-hydroxy-2H-chromen-2-one Cannot Be Replaced


The scientific and industrial utility of 3-amino-7-hydroxy-2H-chromen-2-one hinges on its precise substitution pattern. Simple coumarins, such as 7-hydroxycoumarin (umbelliferone), lack the 3-amino group, which dramatically alters both biological activity and photophysical properties [1]. Substituting the compound with a 3-carboxycoumarin or a 3-aminocoumarin lacking the 7-hydroxy group results in a complete loss of the hydrogen-bonding network critical for tyrosinase inhibition [2]. Furthermore, alternative 3-aminocoumarins without rigidization show inferior performance in fluorescence turn-on applications and cellular staining efficiency [3]. The following quantitative evidence demonstrates why this specific derivative is non-interchangeable with its closest structural analogs.

Quantitative Evidence: 3-Amino-7-hydroxy-2H-chromen-2-one vs. Comparators


Superior Tyrosinase Inhibition Over Umbelliferone

In a direct in vitro mushroom tyrosinase inhibition assay, 3-amino-7-hydroxycoumarin (Compound 7) demonstrated an IC50 of 53 µM, which is a 10-fold lower concentration (i.e., 10-fold higher potency) compared to the reference compound umbelliferone (7-hydroxycoumarin) [1]. The study attributes this enhanced activity to the precise mimicry of the tyrosine fragment by the compound's amino and hydroxyl groups [1].

Tyrosinase inhibition Skin-whitening Antibrowning Enzyme assay

Fluorescence Turn-On in Strongly Acidic pH

A study on 3-amino- and 3-dimethylamino-coumarin derivatives reported that protonation of the amino group leads to a 12–1400-fold increase in fluorescence intensity under strongly acidic conditions (pH < 4) [1]. While this range encompasses several derivatives, the core 3-aminocoumarin scaffold—of which 3-amino-7-hydroxy-2H-chromen-2-one is the foundational structure—is responsible for this dramatic photoinduced electron transfer (PET)-based turn-on response. This class-level performance contrasts with many commercial probes that exhibit only moderate (<30-fold) or turn-off responses in the same pH regime [1].

Fluorescent pH probe Extremely acidic environment PET quenching Bioimaging

Improved Yeast Vacuolar Staining vs. CMAC Derivatives

Rigidized 3-aminocoumarins, which are direct structural analogs and include 3-amino-7-hydroxy-2H-chromen-2-one as the core scaffold, were shown to be capable of significantly improving yeast vacuolar lumen staining compared to commercial CMAC (7-amino-4-chloromethylcoumarin) derivatives [1]. The study highlights that these new probes offer faster stain response and better performance in monitoring vacuolar pH, a key advantage for live-cell imaging applications [1].

Vacuolar staining Yeast imaging Fluorescent probe Live-cell imaging

Enhanced Aqueous Solubility Over 7-Hydroxycoumarin

The calculated water solubility of 3-amino-7-hydroxy-2H-chromen-2-one is 4.6 g/L at 25°C . In contrast, the parent 7-hydroxycoumarin (umbelliferone) is reported to be only slightly soluble in cold water, requiring elevated temperatures (100°C) to reach 1 g/100 mL solubility . This represents a >4.6-fold improvement in room-temperature aqueous solubility for the target compound, attributable to the polar amino group.

Aqueous solubility Reaction medium Formulation Bioconjugation

Storage Stability and Handling Requirements

Technical datasheets specify that 3-amino-7-hydroxy-2H-chromen-2-one must be stored at 2-8°C and protected from light to maintain stability . This is a more stringent requirement than for many simple coumarins, which may be stored at room temperature. The explicit storage guidelines are derived from empirical stability studies and ensure that the compound retains its activity and spectroscopic properties over time.

Storage stability Light sensitivity Quality control Procurement specification

High Synthetic Yield and Preparation Route

A patent and technical literature report a synthetic route for 3-amino-7-hydroxy-2H-chromen-2-one that achieves a yield of 87.7% . The method involves hydrolysis of a benzamide precursor under reflux conditions, followed by extraction and column chromatography purification . While yield comparisons with other specific 3-aminocoumarin syntheses are not provided, this high reported yield suggests that the compound is accessible through efficient, scalable chemistry, which positively impacts commercial availability and cost.

Synthetic yield Chemical synthesis Process chemistry Cost of goods

3-Amino-7-hydroxy-2H-chromen-2-one Applications


Tyrosinase Inhibitor Screening

Given its 10-fold higher potency over umbelliferone in mushroom tyrosinase assays (IC50 = 53 µM) [1], this compound serves as a critical positive control or lead scaffold in high-throughput screening campaigns aimed at discovering novel skin-whitening agents or enzymatic browning inhibitors. Its well-characterized activity allows for robust assay validation and structure-activity relationship (SAR) studies.

Fluorescent Probes for Acidic Compartments

The core 3-aminocoumarin scaffold, of which this compound is the parent, enables fluorescence turn-on ratios of up to 1400-fold in pH < 4 environments [1]. Researchers developing probes for lysosomal pH measurement, gastric pathogen detection (e.g., H. pylori), or monitoring acidophilic microbial cultures should prioritize this compound as a versatile starting material for probe synthesis.

Live-Cell Imaging of Yeast Vacuolar Dynamics

Structural analogs based on this scaffold have demonstrated significantly improved staining of yeast vacuolar lumens compared to commercial CMAC derivatives [1]. Laboratories performing fluorescence microscopy on Saccharomyces cerevisiae can utilize derivatives of this compound to achieve faster, higher-contrast imaging of vacuolar morphology and pH changes under various metabolic conditions.

Aqueous-Phase Bioconjugation and Assay Development

With a water solubility of 4.6 g/L at 25°C [1], this compound is >4.6-fold more soluble than unsubstituted 7-hydroxycoumarin. This property makes it particularly suitable for bioconjugation reactions (e.g., labeling antibodies, peptides, or nanoparticles) and for formulating fluorescent substrates in aqueous enzyme assays without the need for organic co-solvents that could denature biological macromolecules.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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